![molecular formula C21H26O4 B12610488 Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate CAS No. 915385-10-3](/img/structure/B12610488.png)
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate is a synthetic organic compound known for its role in various scientific research applications It is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a phenoxyhexyl ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate can be synthesized through a multi-step process involving the reaction of ethyl 4-hydroxybenzoate with 2-phenoxyhexanol. The synthesis typically involves the following steps:
Esterification: Ethyl 4-hydroxybenzoate is esterified using an appropriate alcohol, such as ethanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the phenoxy group to a phenol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoate moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenols.
Substitution: Various substituted benzoates and phenoxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate has been extensively studied for its applications in:
Insect Endocrinology: It acts as a juvenile hormone analog, influencing insect development and metamorphosis.
Pesticide Development: Its role as a juvenile hormone analog makes it a potential candidate for developing insect growth regulators.
Chemical Biology: Used as a probe to study hormone regulation and signaling pathways in insects.
Pharmaceutical Research: Investigated for its potential therapeutic applications due to its unique chemical structure.
Mecanismo De Acción
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate exerts its effects by mimicking the action of juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting normal hormone signaling and leading to precocious metamorphosis or inhibition of development . This mechanism makes it a valuable tool for studying hormone regulation and developing targeted insecticides.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-[2-(6-methyl-3-pyridyloxy)hexyloxy]benzoate: Another juvenile hormone analog with similar biological activity.
Ethyl 4-[2-(tert-butylcarbonyloxy)butyloxy]benzoate: Known for its dual activity as both a juvenile hormone agonist and antagonist.
Uniqueness
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate stands out due to its specific phenoxyhexyl ether linkage, which imparts unique chemical and biological properties. Its ability to induce precocious metamorphosis in insects at specific doses highlights its potential as a precise tool for studying insect development and as a candidate for insect growth regulators .
Propiedades
Número CAS |
915385-10-3 |
|---|---|
Fórmula molecular |
C21H26O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
ethyl 4-(2-phenoxyhexoxy)benzoate |
InChI |
InChI=1S/C21H26O4/c1-3-5-9-20(25-19-10-7-6-8-11-19)16-24-18-14-12-17(13-15-18)21(22)23-4-2/h6-8,10-15,20H,3-5,9,16H2,1-2H3 |
Clave InChI |
KDKRGYLFCIPHMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


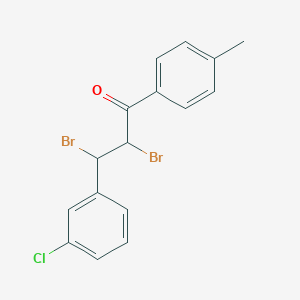
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
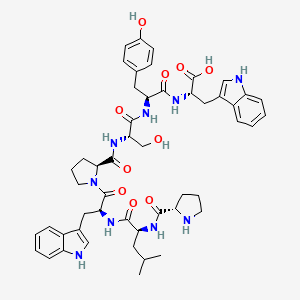
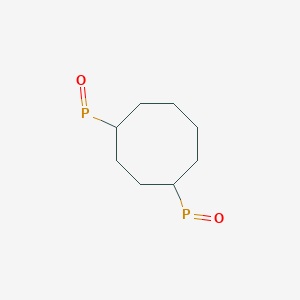
![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
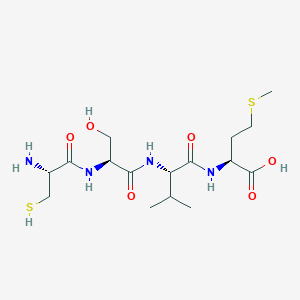
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
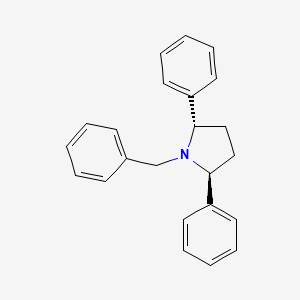
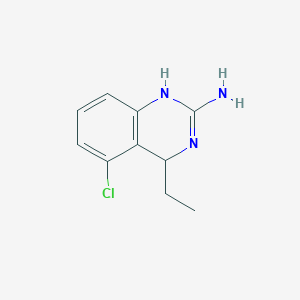
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)

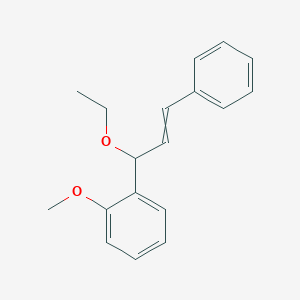
propanedinitrile](/img/structure/B12610485.png)
